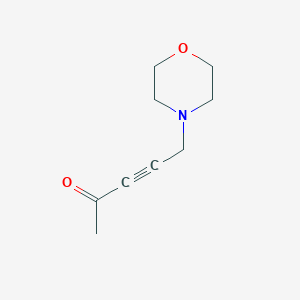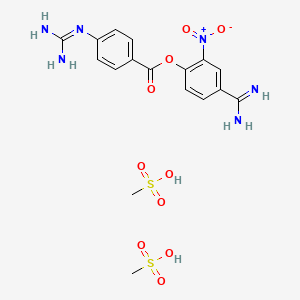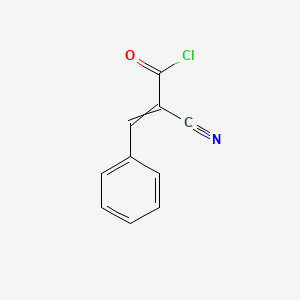![molecular formula C8H11NO3 B8646308 3-(3-Hydroxypropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8646308.png)
3-(3-Hydroxypropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxypropyl)-3-azabicyclo[310]hexane-2,4-dione is a bicyclic compound with a unique structure that includes a hydroxy-propyl group and an aza-bicyclohexane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves a (3 + 2) annulation reaction. This process includes the reaction of cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation . The reaction conditions are optimized to achieve high yields and diastereoselectivity, particularly when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production of this compound may involve scaling up the (3 + 2) annulation process. This requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure consistent product quality and yield. The use of photoredox catalysts and LED irradiation can be adapted for large-scale production with appropriate reactor design and process optimization.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxypropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce deoxygenated compounds, and substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
3-(3-Hydroxypropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3-(3-Hydroxypropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure provides a rigid framework that can interact with enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: A related compound with a similar bicyclic structure but different functional groups.
Cyclopropane-1,2-dicarboxylic anhydride: Another bicyclic compound with distinct chemical properties and applications.
Uniqueness
3-(3-Hydroxypropyl)-3-azabicyclo[310]hexane-2,4-dione stands out due to its specific hydroxy-propyl and aza-bicyclohexane structure, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
3-(3-hydroxypropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C8H11NO3/c10-3-1-2-9-7(11)5-4-6(5)8(9)12/h5-6,10H,1-4H2 |
Clave InChI |
PJUUSHGTGGXPLN-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C(=O)N(C2=O)CCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile](/img/structure/B8646246.png)



![Methyl (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylate](/img/structure/B8646263.png)

![2-Methyl-6,7,8,9-tetrahydro-5H-5,9-methanopyrimido[4,5-d]azepine](/img/structure/B8646270.png)




![1,3-Propanediamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-](/img/structure/B8646317.png)
